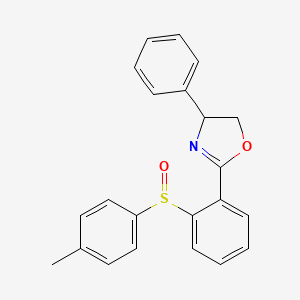

4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

Description

4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a p-tolylsulfinyl substituent on the phenyl ring. This compound exists as enantiomers, including (S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl) (CAS 396094-85-2) and (R)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl) (CAS 2509221-06-9) . The sulfinyl group introduces stereoelectronic effects, making it valuable in asymmetric catalysis and pharmaceutical applications .

Properties

Molecular Formula |

C22H19NO2S |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

2-[2-(4-methylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3 |

InChI Key |

DAFPBDIGMMUDMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the reaction of 2-(p-tolylsulfinyl)benzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Brominated Analog: (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole

Synthesis : Synthesized via a one-pot gold(III)-catalyzed propargylic substitution followed by bromocyclization, yielding 54% .

Structural Features :

- X-ray crystallography reveals a monoclinal lattice (space group P21/c) with torsion angles of 5.99° (p-tolyl/oxazoline) and 13.85° (oxazoline/phenyl) .

- Molecular packing driven by π-π stacking (3.4 Å) and CH-Br interactions (3.0 Å) .

Comparison : - The bromo substituent increases steric bulk compared to the sulfinyl group, leading to greater ring distortion (torsion angle difference: ~13.85° vs. nearly planar sulfinyl derivatives) .

- Lower polarity than the sulfinyl analog, affecting solubility and intermolecular interactions.

Benzylidene Derivative: (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole

Structural Features :

Trifluoromethyl-Substituted Analog: 4-Phenyl-2-(2-((4-(Trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole

Properties :

- CAS 2307473-14-7; molecular weight 415.43. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability .

Comparison : - Higher lipophilicity (logP) than the p-tolylsulfinyl compound, improving membrane permeability in bioactive applications .

- The CF3 group may reduce rotational freedom compared to the smaller p-tolyl group.

Chloro/Bromo Isostructural Thiazoles

Comparison:

- Replacement of the oxazoline ring with thiazole alters electronic properties (e.g., higher aromaticity).

Tabulated Data for Key Compounds

Research Findings and Implications

- Stereochemical Impact : The sulfinyl group’s chirality enables precise control in asymmetric synthesis, outperforming bromo or benzylidene analogs in enantioselective reactions .

- Reactivity Differences : Brominated derivatives undergo easier halogen exchange reactions, while sulfinyl compounds participate in sulfur-mediated transformations (e.g., oxidation to sulfones) .

- Biological Activity : Oxazolines with electron-withdrawing groups (e.g., CF3) show enhanced bioactivity, as seen in acaricidal applications .

Biological Activity

4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole, a compound with the molecular formula and a molecular weight of 361.46 g/mol, is gaining attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article explores the biological activity of this compound based on diverse research findings and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxazole derivatives, including 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole. The compound's structural analogs have demonstrated significant antiproliferative effects against several cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.32 μM against COLO205 colorectal adenocarcinoma cells and 0.89 μM against H460 non-small-cell lung cancer cells, indicating potent anticancer properties .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 22 | COLO205 | 0.32 |

| Compound 22 | H460 | 0.89 |

| HPK | HL-60 | 0.4 |

| HPK | Hep3B | 1.0 |

Antifungal Activity

In addition to anticancer properties, derivatives of 4-Phenyl-2-(2-(p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole have shown broad-spectrum antifungal activity. A study reported that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus .

Table 2: Antifungal Activity of Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 |

| A31 | Cryptococcus neoformans | 0.25 |

| A34 | Aspergillus fumigatus | 2 |

The anticancer mechanisms of oxazole derivatives are primarily attributed to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells . Molecular docking studies suggest that these compounds interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division.

For antifungal activity, the compounds appear to target fungal CYP51 enzymes involved in sterol biosynthesis, which is critical for fungal cell membrane integrity .

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study evaluated the efficacy of a closely related compound in vivo using xenograft models of human tumors. The results indicated significant tumor growth inhibition compared to controls, reinforcing the potential application of these compounds in cancer therapy.

Case Study 2: Pharmacokinetics and Metabolism

Another study focused on the pharmacokinetic profile of a derivative in rats, revealing favorable absorption and metabolic stability with minimal interaction with cytochrome P450 enzymes (CYP3A4 and CYP2D6), suggesting a lower risk for drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.